7-Hydroxy Coumarin-13C6 Sulfate Potassium Salt
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Overview
Description
7-Hydroxy Coumarin-13C6 Sulfate Potassium Salt is a labeled metabolite of 7-hydroxycoumarin. It is commonly used in scientific research, particularly in studies involving drug metabolism and pharmacokinetics. This compound is found in the microsome, hepatocyte, and S9 fraction of human, monkey, dog, rat, and mouse liver .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy Coumarin-13C6 Sulfate Potassium Salt involves the sulfation of 7-hydroxycoumarin. The reaction typically requires the use of sulfur trioxide-pyridine complex or chlorosulfonic acid as the sulfating agents. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy Coumarin-13C6 Sulfate Potassium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of 7-hydroxycoumarin.
Reduction: Reduced forms of the compound.
Substitution: Various substituted coumarin derivatives.
Scientific Research Applications
7-Hydroxy Coumarin-13C6 Sulfate Potassium Salt is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of 7-Hydroxy Coumarin-13C6 Sulfate Potassium Salt involves its role as a metabolite in the sulfation pathway. It is formed by the sulfation of 7-hydroxycoumarin, catalyzed by sulfotransferase enzymes. This process is crucial for the detoxification and excretion of xenobiotics and endogenous compounds. The sulfate group increases the solubility of the compound, facilitating its excretion via urine .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxycoumarin Glucuronide Sodium Salt: Another metabolite of 7-hydroxycoumarin, formed by glucuronidation instead of sulfation.
Umbelliferone: A naturally occurring coumarin derivative with similar chemical properties.
7-Ethoxycoumarin: A synthetic coumarin derivative used in similar metabolic studies.
Uniqueness
7-Hydroxy Coumarin-13C6 Sulfate Potassium Salt is unique due to its isotopic labeling with carbon-13, which makes it particularly useful in metabolic studies involving mass spectrometry. This labeling allows for precise tracking and quantification of the compound in biological systems, providing valuable insights into metabolic pathways and enzyme activities .
Properties
IUPAC Name |
potassium;(2-oxochromen-7-yl) sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O6S.K/c10-9-4-2-6-1-3-7(5-8(6)14-9)15-16(11,12)13;/h1-5H,(H,11,12,13);/q;+1/p-1/i1+1,3+1,5+1,6+1,7+1,8+1; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUZPRLQAASRKC-CVLAVSJCSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OS(=O)(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[13C]2=[13C]([13CH]=[13C]([13CH]=[13CH]2)OS(=O)(=O)[O-])OC1=O.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5KO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675930 |
Source
|
Record name | Potassium 2-oxo(4a,5,6,7,8,8a-~13~C_6_)-2H-1-benzopyran-7-yl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189702-86-0 |
Source
|
Record name | Potassium 2-oxo(4a,5,6,7,8,8a-~13~C_6_)-2H-1-benzopyran-7-yl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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